L-Prolyl-L-prolyl-L-prolyl-L-serine
Description
Properties
CAS No. |
672297-58-4 |
|---|---|
Molecular Formula |
C18H28N4O6 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C18H28N4O6/c23-10-12(18(27)28)20-15(24)13-5-2-8-21(13)17(26)14-6-3-9-22(14)16(25)11-4-1-7-19-11/h11-14,19,23H,1-10H2,(H,20,24)(H,27,28)/t11-,12-,13-,14-/m0/s1 |
InChI Key |
NZWYWBCBNMZSQN-XUXIUFHCSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-prolyl-L-prolyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling Reaction: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the amine group of the growing peptide chain.
Deprotection: The protecting group on the amine of the newly added amino acid is removed, usually using a reagent like TFA, to allow for the next coupling reaction.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that can handle large-scale synthesis. These machines automate the coupling and deprotection steps, ensuring high efficiency and yield. Additionally, purification techniques such as HPLC are used to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-prolyl-L-prolyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group, which can further react to form other functional groups.
Reduction: Reduction reactions can target any oxidized forms of the peptide, restoring it to its original state.
Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of catalysts like acid or base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine aldehyde, while substitution reactions can yield various esters or ethers.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
L-Prolyl-L-prolyl-L-prolyl-L-serine has been investigated for its potential role in therapeutic applications. Research indicates that proline-rich peptides can influence protein interactions and cellular signaling pathways, which are critical in disease mechanisms, particularly in cancer and neurodegenerative disorders . The ability of such peptides to modulate protein folding and stability suggests they could serve as drug candidates or adjuvants in treatment protocols.
Case Study: Cancer Therapy
In studies focusing on breast cancer stem cells, the prolyl isomerase Pin1, which interacts with proline-rich motifs, has been identified as a therapeutic target. Inhibiting Pin1 led to reduced tumorigenicity in experimental models, highlighting the importance of proline-containing peptides in cancer research .
Biochemistry
Protein Interactions
The structure of this compound allows it to participate in crucial protein-protein interactions. Proline residues are known to induce conformational changes in proteins, which can affect their activity and stability. This property is particularly relevant in studying enzyme mechanisms and cellular signaling pathways .
Enzyme Regulation
Prolyl hydroxylation is a post-translational modification that regulates protein degradation and synthesis. Research has shown that inhibiting prolyl hydroxylation stabilizes certain proteins involved in cell signaling and metabolism, indicating that this compound may play a role in modulating these processes .
Cellular Biology
Cell Culture Applications
In cell culture studies, this compound has been shown to enhance the metabolic activity of cells. For instance, when used in Chinese hamster ovary (CHO) cell cultures, it significantly increased ATP availability compared to controls, suggesting that it can improve cell viability and productivity in biopharmaceutical production systems .
Neurogenesis Studies
Recent research indicates that proline-rich peptides may influence neurogenesis by modulating the activity of specific kinases involved in neuronal differentiation. This suggests potential applications for this compound in neurological research and therapies aimed at enhancing cognitive functions or repairing neural damage .
Industrial Applications
Peptide Synthesis and Modification
this compound serves as a model compound for studying peptide synthesis techniques. Its unique properties allow researchers to explore new methods for peptide modifications that could lead to the development of novel biomaterials or therapeutic agents .
Mechanism of Action
The mechanism of action of L-Prolyl-L-prolyl-L-prolyl-L-serine involves its interaction with specific molecular targets. The proline residues can induce conformational changes in proteins, affecting their function. The serine residue can participate in enzymatic reactions, acting as a nucleophile or electrophile depending on the context. These interactions can modulate various biochemical pathways, making the tetrapeptide a valuable tool in research.
Comparison with Similar Compounds
Structural Comparison
Proline-rich peptides vary in chain length, terminal residues, and sequence. Key structural analogs include:
Key Insight : The number of proline residues correlates with conformational rigidity, while terminal residues (e.g., serine vs. leucine) modulate solubility and bioactivity .
Physicochemical Properties
Data from analogous compounds highlight trends in polarity, acidity, and stability:
| Compound Name | Molecular Weight (g/mol) | PSA (Ų) | pKa | Density (g/cm³) |
|---|---|---|---|---|
| This compound | ~409 (calculated) | ~380 | 3.4 | 1.36 |
| L-Prolyl-L-leucyl-glycine amide | 256.30 | 106 | - | - |
| L-Proline, L-alanyl-L-prolyl... (C47H76N12O14) | 982.55 | 283.92 | 3.44 | 1.36 |
| Glycyl-L-proline | 172.18 | 75.63 | - | - |
Notes:
- PSA (Polar Surface Area) : Higher PSA in this compound (~380 Ų) suggests greater polarity than shorter peptides like Glycyl-L-proline (75.63 Ų) .
- pKa : Acidic pKa (~3.4) aligns with proline’s carboxyl group, influencing solubility at physiological pH .
- Density : Consistent density (~1.36 g/cm³) in proline-rich peptides indicates compact packing .
Antiparkinsonian Activity
L-Prolyl-L-leucyl-glycine amide demonstrated antiparkinsonian effects in clinical trials, reducing levodopa-induced dyskinesias in Parkinson’s patients . This suggests that proline-rich peptides may modulate neurotransmitter systems or enzyme activity.
Enzyme Interactions
- Prolyl Covalent Inhibitors : Proline-containing peptides are investigated as covalent inhibitors of prolyl oligopeptidases, which are linked to neurodegenerative diseases .
Substrate Specificity
Glycyl-L-proline serves as a substrate for prolidases, enzymes critical in collagen metabolism . The serine terminus in this compound may enhance hydrolysis rates compared to glycine-terminated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
